Propyl levulinate

Description

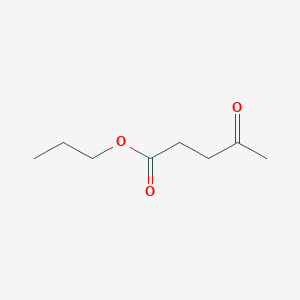

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMNYMQXIVWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214753 | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet very slight carmellic aroma | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.995 (20°) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-67-0 | |

| Record name | Propyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Propyl Levulinate

Esterification of Levulinic Acid with Propanol (B110389)

The most direct and common method for producing propyl levulinate is the Fischer esterification of levulinic acid with n-propanol. researchgate.net This acid-catalyzed reaction involves the reaction of the carboxylic acid group of levulinic acid with the hydroxyl group of propanol, forming the corresponding ester and water as a byproduct. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as using an excess of the alcohol or removing water, are often employed to achieve high yields.

Catalytic Approaches in Fischer Esterification

The synthesis of alkyl levulinates, including this compound, relies heavily on acid catalysis. rsc.org While traditional methods utilized homogeneous mineral acids, significant research has focused on developing heterogeneous catalysts to overcome the drawbacks associated with homogeneous systems, such as difficulties in catalyst separation, product purification, and environmental concerns. mdpi.com

Homogeneous Acid Catalysis (e.g., Sulfuric Acid, Methanesulfonic Acid)

Homogeneous acid catalysts are effective for the esterification of levulinic acid due to their high catalytic activity. Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are low-cost and widely used for this purpose. mdpi.commdpi.commdpi.com These catalysts operate in the same phase as the reactants, leading to excellent contact and high reaction rates. For instance, the production of levulinic acid itself, a precursor to this compound, often employs sulfuric acid, highlighting its efficacy in acid-catalyzed biomass conversion. researchgate.netmdpi.comnih.gov

However, the use of these strong mineral acids presents several significant disadvantages. mdpi.com They are highly corrosive to equipment, and their separation from the final product mixture is often complex and energy-intensive, leading to neutralization and waste disposal challenges. mdpi.commdpi.com These issues have spurred the investigation into more environmentally benign and industrially viable heterogeneous catalysts.

Heterogeneous Acid Catalysis

Amberlyst Resins: Ion-exchange resins, such as Amberlyst-15, are effective solid acid catalysts for levulinate ester production. utm.my These macroporous polystyrene-based resins functionalized with sulfonic acid groups have demonstrated high activity under mild reaction conditions. utm.myfrontiersin.org For example, Amberlyst-15 has been successfully used in the esterification of levulinic acid with various alcohols, including methanol, ethanol, and 1-butanol, achieving good yields. utm.my One study reported an 82% yield for methyl levulinate, showcasing the catalyst's potential for producing other short-chain alkyl levulinates. utm.my The performance of these resins is attributed to their strong acidic sites and porous structure, which facilitates reactant access. mdpi.comresearchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them suitable catalysts for esterification. bohrium.com Various types of zeolites, including HUSY, HBEA, HMOR, and HZSM-5, have been studied for alkyl levulinate synthesis. researchgate.net Their catalytic activity is influenced by factors such as pore size, acidity, and the specific location of the acid sites within the zeolite framework. bohrium.com For instance, ZSM-5 has been used as a support for phosphomolybdic acid to create a highly effective catalyst for producing butyl levulinate. nih.gov

Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid (-SO₃H) groups are another promising class of solid acid catalysts. These materials can be prepared from various sources, including biomass waste like corncobs or lignin (B12514952), making them a sustainable option. cetjournal.itresearchgate.net Sulfonated carbons are noted for their thermal stability, water tolerance, and high density of acid sites. researchgate.net A study using a sulfonated lignin-based carbon catalyst for the esterification of levulinic acid with methanol, ethanol, and n-butanol reported yields ranging from 73.5% to 83.3 mol%. cetjournal.it The effectiveness of these catalysts is linked to the strong acidity provided by the sulfonic acid groups. researchgate.net

| Catalyst Type | Specific Catalyst | Alcohol Used | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst Resin | Amberlyst-15 | Methanol, Ethanol, 1-Butanol | Achieved 82% yield for methyl levulinate at reflux temperature. Demonstrated good performance for other short-chain alcohols. | utm.my |

| Zeolite | ZSM-5 (as support) | n-Butanol | Used as a support for phosphomolybdic acid, creating a catalyst with high activity and selectivity due to its porosity and tunable acidity. | nih.gov |

| Sulfonated Carbon | Sulfonated Lignin-Based Carbon (SLBC) | Methanol, Ethanol, n-Butanol | Yielded 73.5–83.3 mol% of corresponding alkyl levulinates under reflux conditions. | cetjournal.it |

Metal oxides have been investigated as solid acid catalysts for the esterification of levulinic acid. Nanosized titanium dioxide (TiO₂), for example, has been shown to be an efficient and stable catalyst for the synthesis of n-butyl levulinate. mdpi.com In one study, a 77.6% yield was achieved under optimized conditions (120 °C, 8 hours, 8.6 wt.% catalyst loading). mdpi.com The TiO₂ nanoparticles demonstrated good reusability, maintaining their catalytic performance for six consecutive cycles. mdpi.com Other metal oxides, such as those incorporated into mesoporous silica (B1680970) structures like Sn-MCM-41, have also shown high activity. The incorporation of tin into the silica framework enhances acidity and leads to significantly higher conversion rates compared to the pure silica material. nih.govnih.gov

| Catalyst | Alcohol Used | Reaction Temperature | Yield/Conversion | Reference |

|---|---|---|---|---|

| Nanosized TiO₂ | n-Butanol | 120 °C | 77.6% yield | mdpi.com |

| SnMCM-41-80 | Methanol | 120 °C | 90.1% conversion after 3 hours | nih.gov |

| SnMCM-41-80 | Propan-1-ol | 120 °C | ~85% conversion after 3 hours | nih.gov |

Supported catalysts, where an active catalytic species is dispersed on a high-surface-area support, offer a way to enhance catalytic efficiency and stability. A notable example is the use of phosphotungstic acid (PTA) supported on humin-derived activated carbon (HAC). mdpi.com Humins are carbonaceous byproducts from biomass processing, and their use as a catalyst support represents a value-added application within a circular bio-economy. mdpi.com

In a study, a 20% PTA/HAC-600 catalyst was synthesized and tested for the production of various alkyl levulinates. For the synthesis of this compound from levulinic acid using n-propanol, an isolated yield of 83% was achieved. mdpi.com The catalyst also proved effective for producing methyl, ethyl, and butyl levulinates with yields of 88%, 85%, and 80%, respectively, under the same reaction conditions (110 °C, 5 hours). mdpi.com Furthermore, the 20%PTA/HAC-600 catalyst demonstrated excellent reusability, maintaining its activity for at least five consecutive cycles in the alcoholysis of furfuryl alcohol to methyl levulinate. mdpi.com

| Catalyst | Support | Alcohol | Reaction Temperature | Reaction Time | Isolated Yield | Reference |

|---|---|---|---|---|---|---|

| 20% Phosphotungstic Acid (PTA) | Humin-Derived Activated Carbon (HAC) | n-Propanol | 110 °C | 5 h | 83% | mdpi.com |

| 20% Phosphotungstic Acid (PTA) | Humin-Derived Activated Carbon (HAC) | Methanol | 110 °C | 5 h | 88% | mdpi.com |

| 20% Phosphotungstic Acid (PTA) | Humin-Derived Activated Carbon (HAC) | Ethanol | 110 °C | 5 h | 85% | mdpi.com |

| 20% Phosphotungstic Acid (PTA) | Humin-Derived Activated Carbon (HAC) | n-Butanol | 110 °C | 5 h | 80% | mdpi.com |

Activated Carbon-Based Catalystsnih.gov

Activated carbon, derived from various renewable sources, has emerged as a viable and sustainable catalyst or catalyst support for the synthesis of this compound. researchgate.net These carbon-based materials offer advantages such as being environmentally friendly, widely available, and economical. researchgate.net

Researchers have successfully synthesized acidic mesoporous activated carbon from yerba mate twigs through chemical and thermal activation with phosphoric acid (H₃PO₄). researchgate.net These catalysts, specifically the YMBC-X-YNP series, have demonstrated significant catalytic activity in the esterification of levulinic acid with n-propanol. mdpi.com The acidic properties of these materials are a key factor in their catalytic performance. mdpi.com

Another approach involves using humin, a waste product from biorefineries, as a feedstock for producing activated carbon. mdpi.com This humin-derived activated carbon (HAC) has been used as a support for phosphotungstic acid (PTA), creating a recyclable heterogeneous acid catalyst (PTA/HAC). mdpi.com This composite material has shown good to excellent isolated yields for the production of various alkyl levulinates, including this compound. mdpi.com The preparation of these catalysts involves the chemical activation of the carbon source, followed by carbonization at high temperatures and, in the case of supported catalysts, impregnation with the active catalytic species. mdpi.com

The reusability of these activated carbon-based catalysts is a significant advantage. Studies have shown that catalysts derived from yerba mate twigs can be separated, washed, and reused several times with yields similar to those of the fresh catalyst. mdpi.com Similarly, the PTA/HAC catalyst was successfully recovered and recycled for five consecutive cycles with good conversion and selectivity. mdpi.com

Performance of Activated Carbon-Based Catalysts in this compound Synthesis

| Catalyst | Source Material | Yield of n-Propyl Levulinate (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| YMBC5-70NP | Yerba Mate Twigs | 49 | 97 °C, 9 h, 80 mg catalyst | mdpi.com |

| YMBC-600-60NP | Yerba Mate Twigs | Not specified directly for this compound, but showed high catalytic performance | 97 °C, 9 h | mdpi.com |

| 20%PTA/HAC-600 | Humin | 83 (isolated yield) | 150 °C, 7 h, 25 wt.% catalyst | mdpi.com |

Reaction Conditions and Optimization

The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters.

Temperature and Pressure Effectsunive.itmdpi.com

Temperature plays a critical role in the esterification of levulinic acid. Generally, an increase in reaction temperature positively influences the reaction rate and the conversion of levulinic acid, shifting the reaction equilibrium towards the formation of the ester. mdpi.commdpi.com For instance, in the synthesis of n-butyl levulinate, the conversion of levulinic acid increased linearly as the temperature was raised from 90 to 120 °C. mdpi.com Similarly, for pentyl levulinate, increasing the temperature from 25 °C to 75 °C significantly enhanced the reaction rate, achieving a yield of approximately 99% in just 30 minutes at the higher temperature. monash.edu However, excessively high temperatures can lead to the formation of unwanted by-products. mdpi.com The optimal temperature for the synthesis of n-butyl levulinate using titanium oxide nanoparticles as a catalyst was found to be 120 °C. mdpi.com

Pressure is another important parameter, primarily to maintain the reaction mixture in the liquid phase, especially when dealing with volatile alcohols at elevated temperatures. ub.eduacs.org In a study on the esterification of levulinic acid with 1-butene, the operating pressure was maintained at 2.5 MPa to ensure the reaction mixture remained in a liquid state. ub.eduacs.org

Effect of Temperature on Alkyl Levulinate Synthesis

| Alkyl Levulinate | Temperature (°C) | Effect | Reference |

|---|---|---|---|

| n-Butyl Levulinate | 90 - 120 | Linear increase in levulinic acid conversion (max 71.6% at 120 °C) | mdpi.com |

| Pentyl Levulinate | 25 | >97% yield after 5 hours | monash.edu |

| Pentyl Levulinate | 75 | ~99% yield after 30 minutes | monash.edu |

| Ethyl Levulinate | 50 - 70 | Studied within this range for kinetic modeling | researchgate.net |

Catalyst Loading and Concentrationresearchgate.netunive.itacs.org

The amount of catalyst used is a crucial factor that affects the yield of this compound. An optimal catalyst loading can maximize the reaction rate without incurring unnecessary costs or causing difficulties in product separation. In the synthesis of n-propyl levulinate using an activated carbon catalyst derived from yerba mate twigs, it was observed that the yield increased from 37% to 49% when the catalyst amount was increased from 40 mg to 80 mg. mdpi.com However, a further increase to 120 mg did not lead to a significant change in yield, suggesting that an optimal loading had been reached. mdpi.com

In some cases, particularly with certain solid acid catalysts like Amberlyst-15 and Purolite CT151 for the synthesis of ethyl levulinate, a relatively high catalyst loading of over 50 wt% (based on the mass of furfuryl alcohol) was required for effective conversion. mdpi.com For the synthesis of n-butyl levulinate using nanosized TiO₂ particles, the optimized catalyst dosage was determined to be 8.6 wt.% based on the mass of levulinic acid. mdpi.com

Solvent Effects and Solvent-Free Systemsresearchgate.netchemicalbook.com

In the synthesis of this compound, n-propanol can serve as both a reactant and a solvent, which simplifies the reaction system. chemicalbook.com This approach, where one of the reactants is used in excess to act as the solvent, is common in esterification reactions.

Solvent-free systems are gaining attention as a green chemistry approach, as they reduce waste and simplify product purification. monash.edu The enzymatic synthesis of amyl levulinate has been successfully carried out in a solvent-free system. researchgate.net The choice of solvent, when used, can influence reaction rates and the separation of products. For instance, sulfolane (B150427) and γ-valerolactone (GVL) have been studied as solvents in the production of levulinic acid, and their presence affects the subsequent separation processes. aidic.it While this compound itself can be considered a green solvent, its synthesis can be made even more environmentally friendly by minimizing or eliminating the use of additional organic solvents. nih.govacs.org

Reaction Time and Conversion Efficiencyresearchgate.net

The duration of the reaction is a key parameter that needs to be optimized to achieve high conversion efficiency without wasting energy or promoting the formation of by-products. Kinetic studies of esterification reactions show that the system eventually reaches equilibrium. For the synthesis of ethyl levulinate, equilibrium was reportedly reached after 2 hours. mdpi.com

In the case of n-butyl levulinate synthesis, the maximum yield was achieved in shorter reaction times as the temperature was increased. acs.org At a constant temperature, the yield of n-butyl levulinate increased with reaction time from 5 to 8 hours. mdpi.com The optimized reaction time for this specific process was found to be 8 hours. mdpi.com For the synthesis of n-propyl levulinate using an activated carbon catalyst, a reaction time of 9 hours was employed. mdpi.com

Equilibrium Shift Strategies (e.g., Water Removal)abo.fi

The esterification of levulinic acid with propanol is a reversible reaction that produces this compound and water. mdpi.com To drive the reaction towards the product side and achieve a high yield, strategies to shift the chemical equilibrium are necessary. One common and effective strategy is the removal of water from the reaction mixture as it is formed. researchgate.net This can be achieved through various methods, such as using a Dean-Stark apparatus or employing water adsorbents like molecular sieves.

Another widely used strategy is to use a significant excess of one of the reactants, typically the alcohol (n-propanol in this case). mdpi.com By increasing the concentration of a reactant, the equilibrium shifts to favor the formation of the products, thereby increasing the conversion of the limiting reactant, which is usually levulinic acid.

Alcoholysis of Biomass Derivatives

The synthesis of this compound can be efficiently achieved through the alcoholysis of various biomass-derived platform molecules. This approach represents a sustainable alternative to conventional petrochemical routes, leveraging renewable feedstocks for the production of valuable chemicals. Key starting materials derived from biomass include alpha-angelica lactone, furfuryl alcohol, and chloromethyl furfural (B47365), each offering distinct pathways to this compound.

Conversion of Alpha-Angelica Lactone

A highly efficient and green method for producing this compound is through the alcoholysis of α-angelica lactone (α-AL). mdpi.com This reaction involves the addition of propanol to α-AL, typically facilitated by an acid catalyst. One study demonstrated the use of methanesulfonic acid (MSA) as a catalyst, achieving a remarkable 99.7% yield of this compound in just 40 minutes at room temperature and under solvent-free conditions. mdpi.com The process is characterized by its high purity products and complete conversion of the starting material. mdpi.com

The reaction proceeds via the opening of the lactone ring of α-AL by the alcohol, followed by esterification to form the levulinate ester. mdpi.com This method is considered environmentally friendly due to the mild reaction conditions, the use of a biodegradable catalyst, and the absence of hazardous solvents. mdpi.comresearchgate.net Various heterogeneous acid catalysts have also been explored for this conversion, offering advantages in terms of catalyst separation and reusability. google.comqub.ac.uk The reaction temperature for this process can range from approximately 1°C to 300°C. google.com Lewis acidic trifloaluminate ionic liquids supported on carbon nanotubes have also been shown to be highly efficient catalysts, leading to full α-AL conversion in 60 minutes at 60°C with selectivities to levulinate esters greater than 99%. qub.ac.uk

| Catalyst | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonic acid (MSA) | 40 min | Room Temperature | 99.7% | mdpi.com |

| Lewis acidic trifloaluminate ionic liquids on carbon nanotubes | 60 min | 60 °C | >99% selectivity | qub.ac.uk |

| Amberlyst® 36 | Optimized conditions | 75 °C | 94% selectivity (for Butyl Levulinate) | rsc.org |

Conversion of Furfuryl Alcohol (FAL) and Chloromethyl Furfural (CMF)

This compound can also be synthesized from furfuryl alcohol (FAL), another key biomass-derived intermediate. mdpi.comfrontiersin.org This process typically involves the alcoholysis of FAL in the presence of an acid catalyst. Various solid acid catalysts, such as Purolite CT151, have been shown to be effective for this conversion at mild temperatures (80–120 °C) and with short reaction times. mdpi.com The one-pot conversion of furfural to alkyl levulinates, including this compound, has also been demonstrated using bifunctional catalysts. mdpi.com For instance, a combination of Zr-MCM-41 and Amberlyst-15 catalysts has been used, although this specific study focused on iso-propyl levulinate. mdpi.com Similarly, a bifunctional Au-H4SiW12O40/ZrO2 catalyst has been reported to yield up to 77.6% of the corresponding alkyl levulinate when using primary alcohols like n-propanol. mdpi.comrsc.org

The reaction mechanism involves the initial protonation of the hydroxyl group of furfuryl alcohol, followed by the nucleophilic attack of propanol. Subsequent rearrangement and esterification lead to the formation of this compound. The use of heterogeneous catalysts is advantageous as it simplifies the purification process and allows for catalyst recycling. mdpi.com

Chloromethyl furfural (CMF) is another potential starting material for the synthesis of alkyl levulinates. frontiersin.org The conversion of CMF to levulinate esters can be achieved in an alcoholic medium. researchgate.net

| Starting Material | Catalyst | Alcohol | Yield | Reference |

|---|---|---|---|---|

| Furfural | Au-H4SiW12O40/ZrO2 | n-propanol | Up to 77.6% | mdpi.com |

| Furfuryl Alcohol | Purolite CT151 | Propanol | Good yields (up to 63% for various alkyl levulinates) | mdpi.com |

| Furfural | Ni3Sn2 nanoparticles and montmorillonite (B579905) K10 | Various alcohols | Up to 71% | researchgate.net |

| Furfuryl Alcohol | 20%Zr0.75TPA/β-zeolite | Ethanol | 96% (Ethyl Levulinate) | rsc.org |

Direct Conversion from Lignocellulosic Biomass

A more direct and economically attractive route involves the one-step conversion of lignocellulosic biomass directly into this compound. ncsu.eduresearchgate.net This process bypasses the need for isolating intermediate platform molecules like levulinic acid or furfural. nih.gov The method typically involves the acid-catalyzed solvolysis of biomass in the presence of an alcohol, such as propanol. ncsu.eduresearchgate.net For instance, using sulfuric acid as a catalyst, cellulosic biomass can be converted into alkyl levulinates with yields of 60 to 80% based on the hexose (B10828440) content of the biomass. ncsu.eduresearchgate.net This single-step process is performed at the boiling point of the alcohol under atmospheric pressure. ncsu.eduresearchgate.net

Various types of lignocellulosic biomass, including wood chips and wheat straw, have been successfully used as feedstocks. researchgate.net The direct conversion of cellulose (B213188), a major component of lignocellulose, into alkyl levulinates is a key area of research. researchgate.net While this approach is promising, challenges remain in achieving high selectivity for a specific alkyl levulinate due to the complex nature of the biomass and the potential for side reactions. researchgate.net

| Biomass Source | Catalyst | Alcohol | Yield | Reference |

|---|---|---|---|---|

| Cellulosic Biomass | Sulfuric Acid | 1-butanol, 1-pentanol, 1-hexanol | 60-80% based on hexose content | ncsu.eduresearchgate.net |

| Wheat Straw | Sulfuric Acid | Ethanol | 17.91% (51.0% theoretical yield) | researchgate.net |

| Corn Cob | Sulfuric Acid | Ethanol | 27.0 ± 1.9% | researchgate.net |

Integrated Biorefinery Approaches

The production of this compound can be incorporated into an integrated biorefinery concept, where lignocellulosic biomass is fractionated and converted into a variety of value-added products. nih.govresearchgate.net In such a system, the cellulosic and hemicellulosic fractions of the biomass are first hydrolyzed to produce sugars, which are then converted to levulinic acid. nih.gov The levulinic acid can subsequently be esterified with propanol to yield this compound.

Novel Synthetic Pathways and Green Chemistry Principles

In recent years, there has been a significant focus on developing novel and more sustainable synthetic pathways for this compound that adhere to the principles of green chemistry. These methods aim to reduce energy consumption, minimize waste, and utilize environmentally benign catalysts and reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the production of this compound. nih.gov This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.

The microwave-assisted esterification of levulinic acid with various alcohols, including propanol, has been successfully demonstrated. nih.gov For example, using p-toluenesulfonic acid as a catalyst, excellent yields of alkyl levulinates (≥89 mol %) were achieved in just 5 minutes. nih.gov This method also minimizes the formation of undesired side products. nih.gov The application of microwave technology aligns with green chemistry principles by reducing energy consumption and improving reaction efficiency. researchgate.netrsc.org Furthermore, solvent-free conditions can often be employed in microwave-assisted synthesis, further enhancing its environmental credentials. rsc.org The one-pot microwave-assisted conversion of post-harvest vegetable waste directly to alkyl levulinates has also been reported, with yields ranging from 25% to 55% in 30 minutes at 170 °C. researchgate.net

| Starting Material | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Levulinic Acid and various alcohols | p-toluenesulfonic acid | 5 min | ≥89 mol % | nih.gov |

| Post-harvest vegetable waste and various alcohols | H3PW12O40 | 30 min | 25-55% | researchgate.net |

| Levulinic Acid and various alcohols | Calix nih.govarene | 2.5 min | ca. 99% | rsc.org |

One-Pot, Multi-Step Reactions

One-pot, multi-step reactions offer a streamlined and efficient approach to synthesizing this compound by minimizing intermediate separation and purification steps, thereby reducing waste and energy consumption. A significant pathway in this category is the conversion of furfural, a biomass-derived platform chemical, into this compound. This transformation typically involves a cascade of reactions, including hydrogenation and alcoholysis, often facilitated by bifunctional catalysts.

For instance, the one-pot conversion of furfural to this compound can be achieved using a combination of a metal catalyst for the hydrogenation of furfural to furfuryl alcohol, followed by an acid-catalyzed alcoholysis of the furfuryl alcohol with propanol. Research has demonstrated that using primary alcohols like n-propanol in the presence of a bifunctional catalyst, such as Au-H4SiW12O40/ZrO2, can lead to good yields of the corresponding alkyl levulinates. In one study, while iso-propyl levulinate yield reached 80.2%, the use of primary alcohols like n-propanol also produced the corresponding levulinate esters in moderate to good yields. andrews.edu

Another effective one-pot method involves the direct alcoholysis of furfuryl alcohol with propanol using a heterogeneous acid catalyst. In a study utilizing 20% phosphotungstic acid supported on activated carbon (20%PTA/HAC-600), this compound was synthesized with a yield of 83%. This reaction was carried out at 150 °C for 7 hours, demonstrating the viability of using solid acid catalysts for this conversion.

Table 1: One-Pot Synthesis of this compound

| Feedstock | Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Furfural | Au-H4SiW12O40/ZrO2 | n-propanol | Not specified | Not specified | Moderate to Good |

| Furfuryl Alcohol | 20%PTA/HAC-600 | n-propanol | 150 | 7 | 83 |

Use of Ionic Liquids as Catalysts/Solvents

Ionic liquids (ILs) have emerged as promising catalysts and solvents in the synthesis of this compound due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. Their ability to act as both catalyst and solvent can enhance reaction rates and simplify product separation.

Protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, have shown particular promise. In the synthesis of this compound, a protic ionic liquid catalyst demonstrated excellent results, achieving a 96% conversion of levulinic acid with 95% selectivity for the desired ester. nih.gov This high efficiency is attributed to the Brønsted acidity of the ionic liquid, which effectively catalyzes the esterification reaction between levulinic acid and propanol. A key advantage of using certain ionic liquids is the formation of a biphasic system, where the non-polar ester product separates from the polar ionic liquid phase, facilitating easy decantation and recycling of the catalyst.

Sulfonic acid-functionalized ionic liquids are another class of effective catalysts for this transformation. These ILs possess strong Brønsted acidity, which is crucial for the alcoholysis of furfuryl alcohol to produce alkyl levulinates. For example, ionic liquids with an HSO4- anion have been shown to efficiently catalyze the conversion of furfuryl alcohol to various levulinate esters in high yields. frontiersin.org The catalytic activity of these ionic liquids is often correlated with their Brønsted acidity, which can be tailored by modifying the structure of the cation and anion.

Table 2: this compound Synthesis Using Ionic Liquid Catalysts

| Catalyst Type | Reactants | Conversion (%) | Selectivity (%) |

| Protic Ionic Liquid | Levulinic Acid, Propanol | 96 | 95 |

| Sulfonic Acid-Functionalized ILs | Furfuryl Alcohol, Propanol | High | High |

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing this compound. Lipases, particularly immobilized forms, are the most commonly used enzymes for this purpose due to their stability in organic media and their ability to catalyze esterification reactions under mild conditions.

The lipase (B570770) B from Candida antarctica, often immobilized and available commercially as Novozym 435, is a widely studied biocatalyst for the synthesis of various levulinate esters. rsc.orgresearchgate.net Numerous studies have demonstrated its effectiveness in the esterification of levulinic acid with a range of alcohols, including methanol, ethanol, butanol, and amyl alcohol, consistently achieving high yields. rsc.orgresearchgate.net For instance, the synthesis of n-butyl levulinate using immobilized Candida antarctica lipase B has been reported with a yield of 99% in just 45 minutes at 20°C. mdpi.comnih.gov Similarly, the enzymatic synthesis of amyl levulinate has been optimized to achieve a 73.2% conversion under mild conditions. researchgate.net

While direct studies on the enzymatic synthesis of this compound are not extensively detailed in the reviewed literature, the consistent success with other primary alcohols strongly suggests the high feasibility and potential for an efficient synthesis of this compound using a similar enzymatic approach. The general reaction involves the esterification of levulinic acid with propanol, catalyzed by an immobilized lipase in a solvent-free system or in a non-aqueous solvent to shift the equilibrium towards product formation. The mild reaction temperatures, typically between 40-70°C, minimize the formation of by-products and reduce energy consumption. nih.gov

Table 3: Typical Conditions for Lipase-Catalyzed Synthesis of Alkyl Levulinates

| Enzyme | Reactants | Alcohol | Temperature (°C) | Typical Yield (%) |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Levulinic Acid | Butanol | 20-50 | >90 |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Levulinic Acid | Amyl Alcohol | 50 | 73.2 |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Levulinic Acid | Propanol | 40-70 (projected) | High (projected) |

Sustainable Feedstock Utilization (e.g., Agricultural Residues)

The production of this compound from sustainable and non-food feedstocks, such as agricultural residues, is a cornerstone of developing a bio-based economy. Lignocellulosic biomass, which includes materials like corn stover, sugarcane bagasse, and wheat straw, is an abundant and renewable resource for producing levulinic acid, the direct precursor to this compound. andrews.edursc.orgnih.gov

The process typically involves the acid-catalyzed hydrolysis of the cellulosic and hemicellulosic fractions of the biomass to produce sugars, which are then converted to levulinic acid. For example, sugarcane bagasse can be hydrolyzed with sulfuric acid to produce levulinic acid with yields as high as 63 mol%. researchgate.net Similarly, corn stover can be processed to yield levulinic acid at a concentration of 6.4 wt%. rsc.org Wheat straw has also been successfully converted to ethyl levulinate with a theoretical yield of 51.0%, demonstrating the potential of this feedstock. nih.gov

Once levulinic acid is obtained, it can be esterified with propanol to produce this compound using the catalytic methods described in the previous sections. Furthermore, direct conversion of cellulosic biomass to alkyl levulinates is also an area of active research. Studies have shown that cellulosic materials can be directly converted to butyl, pentyl, and hexyl levulinates with yields ranging from 60 to 80% through a one-step acid-catalyzed solvolysis process. researchgate.net This suggests a promising route for the direct synthesis of this compound from these sustainable feedstocks.

Table 4: Levulinic Acid and Alkyl Levulinate Production from Agricultural Residues

| Feedstock | Product | Catalyst | Yield |

| Sugarcane Bagasse | Levulinic Acid | H2SO4 | 63 mol% |

| Corn Stover | Levulinic Acid | Acid Catalyst | 6.4 wt% |

| Wheat Straw | Ethyl Levulinate | Acid Catalyst | 51.0% (theoretical) |

| Cellulosic Biomass | Butyl/Pentyl/Hexyl Levulinates | H2SO4 | 60-80% |

Catalysis in Propyl Levulinate Production

Mechanism of Acid-Catalyzed Esterification and Alcoholysis

The formation of propyl levulinate is achieved through two main acid-catalyzed pathways: the direct esterification of levulinic acid and the alcoholysis of furfuryl alcohol, both utilizing propanol (B110389).

The esterification of levulinic acid with an alcohol, such as propanol, is a well-established acid-catalyzed reaction. The generally accepted mechanism initiates with the protonation of the carbonyl oxygen of levulinic acid's carboxylic group by an acid catalyst (H⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propanol. Current time information in San Diego, CA, US. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer (prototropism) occurs, leading to the formation of a better leaving group, water. The elimination of a water molecule and a proton regenerates the acid catalyst and yields the final product, this compound. Current time information in San Diego, CA, US.

An alternative mechanism proposed for the esterification of levulinic acid with n-butanol, which can be extended to propanol, suggests the reaction may proceed through the enol form of levulinic acid. This is followed by an intramolecular lactonization to form α-angelica lactone. The subsequent protonation of this lactone and nucleophilic addition by the alcohol leads to the formation of a pseudo-levulinate ester intermediate, which then converts to the final alkyl levulinate product. utwente.nl

The second major route is the alcoholysis of furfuryl alcohol . This process also requires an acid catalyst. One proposed pathway begins with the protonation of the oxygen atom within the furan (B31954) ring of furfuryl alcohol. This is followed by a nucleophilic attack by three propanol molecules, leading to the formation of an intermediate like 4,5,5-tripropoxypentan-2-one. utwente.nl Another pathway suggests the initial protonation occurs at the hydroxyl group of the furfuryl alcohol. rug.nl This protonated intermediate is then attacked by propanol molecules. These pathways ultimately lead to the formation of this compound through a series of intermediates. utwente.nlbiofueljournal.com

Design and Characterization of Heterogeneous Catalysts

To overcome the drawbacks of homogeneous acid catalysts, such as corrosion and difficulty in separation, significant research has focused on developing solid, heterogeneous acid catalysts. The design of these catalysts focuses on creating materials with specific properties, which are then verified through various characterization techniques.

The physical structure of a heterogeneous catalyst is critical as it dictates the accessibility of reactant molecules to the active sites. Key parameters include the BET (Brunauer–Emmett–Teller) surface area, pore volume, and pore size distribution. These are typically determined using N₂ adsorption-desorption analysis.

A high surface area is generally desirable as it can accommodate a greater number of active sites. For instance, in the synthesis of alkyl levulinates, catalysts like mesoporous stannosilicates (SnMCM-41) and Zr-based Metal-Organic Frameworks (MOFs) are designed to have large surface areas. mdpi.comrsc.org The pore size is also crucial; pores must be large enough to allow reactants (levulinic acid or furfuryl alcohol and propanol) and products (this compound and water) to diffuse effectively, preventing pore blockage which can lead to deactivation. Current time information in San Diego, CA, US. For example, studies on SBA-15 based catalysts for the alcoholysis of furfuryl alcohol have shown that controlling the pore size, ranging from 3.8 to 13.7 nm, significantly impacts catalyst activity and durability. Current time information in San Diego, CA, US.

Below is a table summarizing the textural properties of various catalysts used in the production of alkyl levulinates, illustrating the range of properties sought in catalyst design.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| SBA-15-pr-SO₃H (Small Pore) | 630 | 0.6 | 3.8 | Current time information in San Diego, CA, US. |

| SBA-15-pr-SO₃H (Medium Pore) | 670 | 1.1 | 6.4 | Current time information in San Diego, CA, US. |

| SBA-15-pr-SO₃H (Large Pore) | 650 | 2.2 | 13.7 | Current time information in San Diego, CA, US. |

| SnMCM-41-80 | - | - | - | mdpi.com |

| UiO-66-NH₂ (Zr-MOF) | 967 | 0.57 | microporous | rsc.org |

The acidity of the catalyst, including the number, strength, and type of acid sites, is a primary determinant of its catalytic activity. Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) is a widely used technique to quantify the total number of acid sites and their strength distribution.

In NH₃-TPD, ammonia, a basic probe molecule, is adsorbed onto the catalyst surface and then desorbed by heating at a controlled rate. The temperature at which ammonia desorbs corresponds to the strength of the acid sites: weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. Typically, desorption peaks in the range of 150-300°C are attributed to weak and medium acid sites, while peaks at higher temperatures (e.g., around 400°C) indicate the presence of strong acid sites. Current time information in San Diego, CA, US.ncl.res.in

For example, in the characterization of SnMCM-41 catalysts for levulinic acid esterification, NH₃-TPD profiles showed that the incorporation of tin (Sn) into the MCM-41 silica (B1680970) framework generated strong acid sites, which were absent in the pure silica material. This increased acidity was directly correlated with a significant enhancement in catalytic activity. Current time information in San Diego, CA, US.ncl.res.in

The table below presents data from NH₃-TPD analysis of SnMCM-41 catalysts, showing the distribution of acid site strengths.

| Catalyst | Peak Desorption Temperature (°C) | Acid Site Strength | Total Acidity (mmol NH₃/g) | Reference |

|---|---|---|---|---|

| SnMCM-41-25 | ~200 | Weak/Medium | 0.35 | Current time information in San Diego, CA, US. |

| ~400 | Strong | |||

| SnMCM-41-80 | ~220 | Weak/Medium | 0.45 | Current time information in San Diego, CA, US. |

| ~400 | Strong |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present on a catalyst's surface. When used with probe molecules, such as pyridine (B92270), it can effectively distinguish between Brønsted and Lewis acid sites.

Pyridine, a basic molecule, adsorbs onto the acid sites of the catalyst. The interaction of pyridine with a Brønsted acid site (a proton donor) results in the formation of a pyridinium (B92312) ion (PyH⁺), which exhibits a characteristic absorption band at approximately 1540-1550 cm⁻¹. The interaction with a Lewis acid site (an electron pair acceptor) forms a coordinated pyridine species (PyL), which shows a band around 1450-1460 cm⁻¹. A band near 1490 cm⁻¹ is often attributed to the combined presence of both Brønsted and Lewis sites. Current time information in San Diego, CA, US.doi.org

This technique was used to confirm that the incorporation of tin into MCM-41 created both Brønsted and Lewis acid sites, which work synergistically to catalyze the esterification reaction. Current time information in San Diego, CA, US. Similarly, for Zr-MOF catalysts, FTIR with CO as a probe molecule was used to measure the relative amounts of Lewis and Brønsted acid sites. doi.org

Microscopic techniques are employed to visualize the morphology, particle size, and structure of the catalyst. Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the catalyst's surface topography and particle shape. Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal pore structure and the dispersion of active metal particles on a support.

For instance, FESEM has been used to observe the morphology of activated carbon catalysts derived from yerba mate twigs, which were effective in producing n-propyl levulinate. researchgate.net In the study of Pt-based catalysts for the hydrogenation of furfural (B47365) (a precursor to furfuryl alcohol), SEM images revealed the non-uniform size and shape of the catalyst particles. rug.nl TEM analysis is crucial for confirming the ordered mesoporous structure of catalysts like SBA-15 and for ensuring that active species, such as metal nanoparticles, are highly dispersed, which is key to maximizing catalytic performance. mdpi.com

Catalyst Performance and Deactivation Studies

The ultimate measure of a catalyst's utility is its performance in the reaction, including its activity, selectivity, and stability over time. Catalyst deactivation is a critical issue in industrial processes, and understanding its causes is essential for developing robust and long-lasting catalysts.

Catalyst performance is typically evaluated by measuring the conversion of the reactant (levulinic acid or furfuryl alcohol) and the selectivity towards the desired product (this compound) under various reaction conditions (temperature, pressure, catalyst loading). For example, a tungsten oxide-incorporated SBA-16 catalyst showed high selectivity (>90%) for various alkyl levulinates, including this compound. researchgate.net Similarly, the resin catalyst Purolite CT151 was effective for the synthesis of this compound from furfuryl alcohol, achieving good yields. mdpi.com

Catalyst reusability is a key advantage of heterogeneous systems. Many solid acid catalysts can be recovered by simple filtration and reused for multiple reaction cycles. A sulfonated catalyst derived from pine needles demonstrated remarkable stability, being reused for up to 10 consecutive cycles in levulinic acid esterification with negligible loss of efficiency. biofueljournal.com Likewise, the Purolite CT151 catalyst was successfully reused for four consecutive runs in the alcoholysis of furfuryl alcohol without a significant drop in activity. mdpi.com

However, catalysts can deactivate through several mechanisms:

Coke/Humin Formation: In reactions involving biomass-derived molecules like furfuryl alcohol, acid catalysts can promote polymerization reactions, leading to the formation of insoluble, high-molecular-weight byproducts known as humins or coke. These deposits can block the catalyst's pores and cover the active sites, causing a decrease in activity. This has been observed in catalysts like glucose-derived carbonaceous materials and Zr-MCM-41. mdpi.com The presence of a hierarchical pore structure in zeolites has been shown to alleviate coke formation and enhance catalyst stability. doi.org

Leaching of Active Sites: The active species of the catalyst can sometimes detach from the solid support and dissolve into the reaction medium. This is particularly a concern for supported catalysts, such as sulfonic acid groups grafted onto a silica surface. Hot filtration tests, where the catalyst is removed mid-reaction, can confirm if leaching is occurring. mdpi.com Studies on glucose-derived carbonaceous catalysts showed a decrease in sulfur content over repeated cycles, indicating the leaching of the active sulfo groups. mdpi.com

Poisoning: Impurities present in the feedstock, especially when using crude biomass-derived levulinic acid, can adsorb strongly onto the catalyst's active sites and deactivate them. tue.nl

The table below summarizes the performance and deactivation observations for several catalysts used in alkyl levulinate synthesis.

| Catalyst | Reaction | Performance Highlight | Deactivation Mechanism | Reusability | Reference |

|---|---|---|---|---|---|

| WO₃-SBA-16 | LA Esterification | >90% selectivity for this compound | Regenerable by calcination | Constant activity for 10h | researchgate.net |

| Purolite CT151 | FA Alcoholysis | Good yields for this compound | Activity decrease after 4th run | 4 cycles | mdpi.com |

| PiNe–SO₃H | LA Esterification | Up to 93% isolated yields | Negligible loss in efficiency | 10 cycles | biofueljournal.com |

| Glucose-derived Carbon | FA Alcoholysis | 67.1% ethyl levulinate yield | Humin deposition & SO₃H leaching | Decreased activity | mdpi.com |

| Ni/Hierarchical HZSM-5 | LA to Valeric Esters | Lifetime of 180h | Resistant to coke formation | Regenerable for >900h total lifetime | doi.org |

Catalytic Activity and Selectivity

The effectiveness of a catalyst in the synthesis of this compound is measured by its catalytic activity (the rate of conversion of reactants) and its selectivity (the proportion of the desired product formed). A range of solid acid catalysts has been investigated for the esterification of levulinic acid or the alcoholysis of furfuryl alcohol with propanol.

Bifunctional catalysts possessing both Lewis and Brønsted acid sites, such as zeolites, are commonly employed. mdpi.com For instance, a modified beta zeolite demonstrated high furfural conversion (94%) and excellent selectivity (90%) for isothis compound. mdpi.com The presence of mesopores in these hierarchical zeolites can improve the diffusion of bulky molecules, enhancing catalytic performance. mdpi.com

Tungsten oxide incorporated into mesoporous silica, such as WO3-SBA-16, has also shown high selectivity. This catalyst was used to synthesize various alkyl levulinates, including methyl, n-propyl, and n-butyl levulinate, with a reported selectivity of over 90%. researchgate.net The superior activity is attributed to the enhanced acidity from the incorporation of tungsten oxide and the accessible active sites within the uniform pore channels. researchgate.net

Commercial resins also serve as effective catalysts. Purolite CT151, a sulfonated polystyrene-divinylbenzene resin, has been identified as an efficient catalyst for the synthesis of several alkyl levulinates, including this compound, from furfuryl alcohol under mild conditions. unive.it

The choice of catalyst and reaction conditions significantly influences both the conversion rate and the selectivity towards this compound over potential side products. For example, in the conversion of furfural, side products such as α-angelica lactone and β-angelica lactone can form through cyclization and isomerization reactions. mdpi.com

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Alkaline-treated beta zeolite | Furfural | Isothis compound | 94 | 90 | mdpi.com |

| WO3-SBA-16 | Levulinic acid | n-Propyl levulinate | - | >90 | researchgate.net |

| Purolite CT151 | Furfuryl alcohol | This compound | Reported as "good yields" | unive.it |

Catalyst Reusability and Regeneration

A key advantage of heterogeneous catalysts is their potential for reuse, which is crucial for developing economically viable and sustainable processes. Research has focused on evaluating the stability of various catalysts over multiple reaction cycles.

Commercial resin catalysts like Purolite CT151 have demonstrated good reusability. In the synthesis of ethyl levulinate, it was shown that the catalyst could be recovered and reused for four consecutive runs without any significant loss in catalytic activity. unive.it The regeneration procedure simply involved washing the catalyst with acetone (B3395972) and drying it. unive.it

Mesoporous stannosilicates, such as SnMCM-41, have also been tested for their stability and reuse. After each reaction cycle, the catalyst was washed with the corresponding alcohol and dried before being used in the next run, showing viability for at least five consecutive cycles. ssl-link.jpacs.org

However, deactivation is a common issue. A modified beta zeolite used for converting furfural showed stable performance, suggesting that the creation of mesopores was beneficial in avoiding deactivation. mdpi.com The spent catalyst was regenerated by calcination at 550 °C. mdpi.com In contrast, some catalysts, like certain metal-organic frameworks (MOFs), have shown a marked drop in conversion and selectivity over five cycles. nih.gov Deactivation can occur due to the deposition of polymeric impurities, or humins, on the active sites. mdpi.com For instance, when a combination of Zr-MCM-41 and Amberlyst-15 was used to convert furfural, significant deactivation was observed after the first run, attributed to the polymerization of furfural. mdpi.com To regain activity, the spent catalysts required regeneration treatments like calcination or soaking in acid. mdpi.com

| Catalyst | Number of Cycles | Regeneration Method | Outcome | Reference |

|---|---|---|---|---|

| Purolite CT151 | 4 | Washing and drying | No noticeable loss in activity | unive.it |

| Alkaline-treated beta zeolite | Multiple | Calcination at 550 °C | Retained catalytic activity | mdpi.com |

| SnMCM-41 | 5 | Washing with alcohol and drying | Demonstrated reuse capacity | ssl-link.jp |

| Zr-MCM-41 and Amberlyst-15 | 1 | Calcination and acid soaking required | Considerable deactivation after first run | mdpi.com |

Leaching of Active Sites

A significant challenge in using solid-supported heterogeneous catalysts is the potential for the active catalytic species to leach into the reaction medium. researchgate.netmdpi.com This phenomenon not only reduces the catalyst's long-term stability and reusability but also contaminates the product and complicates purification processes. Leaching can lead to a decrease in the concentration of active sites on the catalyst surface, causing a gradual deactivation over time. mdpi.com

The high polarity of the reaction medium in some levulinate synthesis routes can contribute to the leaching of the active phase. researchgate.net For example, studies on a glucose-derived carbonaceous catalyst bearing sulfo groups showed that with increasing reaction cycles, the sulfur content of the catalyst decreased, indicating the leaching of the sulfonic acid groups. mdpi.com

To confirm that the catalytic activity is truly heterogeneous and not due to leached species, leaching tests are often performed. In studies involving mesoporous stannosilicates (SnMCM-41), the catalyst was removed from the reaction mixture mid-reaction. nih.gov The reaction ceased upon removal of the solid catalyst, demonstrating that the catalysis was heterogeneous and that significant leaching of the active tin species did not occur under the tested conditions. nih.gov This stability is a critical factor for the industrial application of solid catalysts. mdpi.com

Tolerance to Impurities in Biomass-Derived Feedstocks

The direct conversion of raw or minimally processed biomass into this compound is an economically attractive goal. However, biomass-derived feedstocks often contain a variety of impurities that can interfere with catalytic processes. These impurities can include residual minerals, lignin (B12514952) fragments, and other organic compounds that can poison or deactivate the catalyst. mdpi.com

A major issue is the formation of insoluble polymeric by-products known as humins. mdpi.com Humins are often formed from the acid-catalyzed polymerization of furan compounds like furfural and 5-hydroxymethylfurfural, which are key intermediates in the conversion of carbohydrates. mdpi.commdpi.com These heavy by-products can deposit on the surface of the catalyst, blocking access to the active sites and causing deactivation. mdpi.commdpi.com This was observed in the conversion of furfural, where catalyst deactivation was attributed to deposited polymer impurities. mdpi.com

The presence of inorganic salts in some biomass, such as algae, can also act as contaminants and reduce the yield of the desired product. mdpi.com Therefore, a pre-treatment step, such as a dilute acid wash, is often recommended to remove these metal ions. mdpi.com The robustness and water-tolerance of a catalyst are desirable properties when processing crude biomass feedstocks. mdpi.com The development of catalysts that are tolerant to these impurities or the integration of efficient feedstock purification steps are critical areas of research for advancing the biorefinery concept.

Applications of Propyl Levulinate in Advanced Materials and Chemical Synthesis

Fuel Additives and Biofuel Components

Alkyl levulinates (ALs), including propyl levulinate, are recognized for their potential as fuel additives and components in biofuels researchgate.netscispace.comresearchgate.net. They can be produced from biomass, offering a renewable alternative to fossil fuel-derived additives researchgate.netmdpi.comscispace.comrsc.org. Short-chain ALs like this compound have high blending octane (B31449) numbers, making them effective octane boosters for fuels researchgate.net. They also exhibit properties such as low sulfur content, good lubricity, and improved flow characteristics, which are beneficial in fuel applications mdpi.commdpi.com.

Blending Characteristics with Traditional Fuels

The blending characteristics of alkyl levulinates with traditional fuels like gasoline and diesel are crucial for their practical application. Studies have investigated the miscibility and physical properties of blends containing different alkyl levulinates. For instance, research indicates that the length of the alkyl chain in levulinate esters influences their stability and miscibility when blended with diesel fuel, with longer alkyl chains generally showing better stability researchgate.net. While specific detailed data on this compound's blending characteristics with gasoline or diesel were not extensively highlighted in the search results, the general behavior of alkyl levulinates suggests that its blending properties would be influenced by its moderate alkyl chain length compared to methyl or ethyl levulinate researchgate.net.

Impact on Combustion Efficiency and Emissions

Alkyl levulinates are known to improve combustion efficiency and reduce harmful emissions when used as fuel additives scirp.org. The oxygen content in these esters contributes to more complete combustion, potentially leading to a reduction in pollutants such as carbon monoxide and volatile organic compounds ekb.eg. Ethyl levulinate, for example, has been shown to reduce engine-out smoke numbers acs.orgepa.govfigshare.com. While direct research on this compound's specific impact on combustion efficiency and emissions was not prominently featured, its similarity in structure to other short-chain alkyl levulinates suggests it would likely exhibit comparable benefits in promoting cleaner combustion researchgate.netscirp.org.

Comparison with Other Alkyl Levulinates as Biofuel Additives

This compound is one of several short-chain alkyl levulinates explored for fuel applications, alongside methyl levulinate (ML), ethyl levulinate (EL), and butyl levulinate (BL) researchgate.netresearchgate.net. Comparisons between these esters often focus on their synthesis efficiency, blending properties, and performance as fuel additives. Some studies suggest that longer-chain alkyl levulinates, such as butyl levulinate, might offer advantages in terms of miscibility and low-temperature properties in diesel blends compared to shorter chains like ethyl levulinate researchgate.netacs.orgepa.govfigshare.com. However, the reactivity and selectivity in synthesis can vary depending on the alcohol used and the catalyst mdpi.com. For example, in some catalytic systems, the synthesis of this compound might show slightly lower selectivity compared to methyl or ethyl levulinate mdpi.com. Despite these differences, this compound, along with other short-chain ALs, is recognized for its high blending octane number, making it a valuable octane booster researchgate.net.

Here is a comparison of some properties and performance aspects of select alkyl levulinates based on available data:

| Property / Ester | Methyl Levulinate (ML) | Ethyl Levulinate (EL) | This compound (PL) | Butyl Levulinate (BL) |

| Octane Number (Blending) | High | High | High | High |

| Solubility in Diesel | - | Moderate/Challenging* acs.orgepa.govfigshare.com | - | Good acs.orgepa.govfigshare.com |

| Low-Temperature Stability in Diesel Blends | Can separate researchgate.net | Can separate researchgate.netacs.orgepa.govfigshare.com | Can separate researchgate.net | Better stability researchgate.net |

| Impact on Smoke Number | - | Reduction acs.orgepa.govfigshare.com | - | Reduction acs.orgepa.govfigshare.com |

| Impact on NOx Emissions | - | No effect acs.orgepa.govfigshare.com | - | Increase acs.orgepa.govfigshare.com |

| Synthesis Selectivity (Example Catalyst) | 100% (Example) mdpi.com | 100% (Example) mdpi.com | 76% (Example) mdpi.com | 45% (Example) mdpi.com |

*Note: Solubility and low-temperature stability can be challenging for shorter-chain levulinates in diesel, potentially requiring mitigation strategies like adding biodiesel acs.orgepa.govfigshare.com.

Precursors for Value-Added Chemicals

Beyond fuel applications, this compound serves as a valuable precursor in the synthesis of various value-added chemicals researchgate.netresearchgate.net. Its reactive functional groups allow for transformations into diverse compounds with applications in polymers, resins, and other chemical products mdpi.comsigmaaldrich.comgoogle.com.

Synthesis of Gamma-Valerolactone (GVL)

Gamma-valerolactone (GVL) is a key furanic compound derived from biomass with significant potential as a green solvent, fuel additive, and precursor for polymers and chemicals aston.ac.ukmdpi.com. Alkyl levulinates, including this compound, can be converted into GVL through hydrogenation and cyclization reactions researchgate.netresearchtrend.netatamankimya.com. This conversion is often catalyzed by various materials, including heterogeneous catalysts mdpi.com. The synthesis of GVL from levulinic acid or its esters like this compound is an active area of research, aiming for efficient and sustainable production routes aston.ac.ukmdpi.comdoria.figoogle.com.

Derivatives for Polymers and Resins

Levulinic acid and its esters, such as this compound, are valuable building blocks for the production of polymers and resins researchgate.netresearchgate.netmdpi.comsigmaaldrich.comgoogle.commaterials.international. The presence of both ketone and ester groups allows for diverse polymerization reactions and the creation of derivatives with tailored properties researchgate.netmaterials.international. Levulinate esters can be used as plasticizers or coalescing solvents in polymer formulations, contributing to flexibility and film formation materials.international. They can also be transformed into monomers for polymerization materials.international. Research is exploring the creation of bio-based polymers and resins from levulinic acid derivatives as sustainable alternatives to petroleum-based materials materials.international. While specific examples of polymers directly derived from this compound were not extensively detailed in the search results, its classification as an alkyl levulinate indicates its potential for similar transformations and applications in the polymer and resin industry as other levulinate esters researchgate.netmdpi.comsigmaaldrich.comgoogle.commaterials.international.

Pharmaceutical and Agrochemical Intermediates

This compound and other alkyl levulinates serve as intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their bifunctional nature allows them to participate in a range of chemical reactions, making them valuable building blocks in organic synthesis. Alkyl levulinates have been identified as synthetic precursors to various compounds relevant to the pharmaceutical and agrochemical industries. researchgate.nethawk-chinachem.comcymitquimica.comhawk-chinachem.com The functional groups present in this compound enable transformations necessary for the creation of more complex molecules used in these fields. cymitquimica.com

Cellulose (B213188) Levulinate Ester Derivatives for Functional Polymers

Cellulose Levulinate Ester (CLE) and its derivatives represent a class of functional polymers with potential applications in advanced materials. CLE can be synthesized from cellulose and biomass-derived compounds like levulinic acid or alpha-angelica lactone. researchgate.netresearchgate.net These cellulose levulinate ester derivatives (CLEDs) can be further modified, for instance, through reactions like aldol (B89426) condensation with lignin-derived phenolic aldehydes. researchgate.netnih.gov The resulting CLEDs possess desirable properties, including good UV absorption, excellent antioxidant activity, and fluorescence properties, suggesting their utility in creating functional cellulosic polymers with tailored characteristics. researchgate.netnih.gov This highlights the role of levulinate esters, such as this compound, as components or precursors in developing new bio-based polymeric architectures. scispace.com

Green Solvents and Extraction Media

This compound is recognized for its potential as a green solvent and extraction medium. researchgate.netresearchgate.netthegoodscentscompany.comsigmaaldrich.commdpi.comresearchgate.netrsc.orgatamanchemicals.com As a bio-based solvent, it is being explored as a more environmentally friendly alternative to traditional petroleum-based solvents, such as hexane (B92381) or toluene, which pose higher risks of toxicity and environmental contamination. atamanchemicals.com this compound's solvent properties make it suitable for various applications, including the extraction of essential oils and other natural compounds from plant materials. atamanchemicals.com Its use in extraction processes is considered a safer and more sustainable option compared to conventional methods. atamanchemicals.com

Analytical Techniques for Propyl Levulinate Research

Chromatographic Methods

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For propyl levulinate, both gas and liquid chromatography are routinely used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and preferred analytical method for volatile compounds like this compound, offering high selectivity, accuracy, and reproducibility. mdpi.com This technique is instrumental in confirming the identity of the compound and assessing its purity. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. mdpi.com

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum, often referred to as a molecular "fingerprint." The mass spectrum provides data on the molecular mass and fragmentation patterns, which are used for the qualitative identification of the compound and any trace impurities. mdpi.com The combination of the retention time from the GC and the fragmentation pattern from the MS provides a very high degree of confidence in the identification of this compound. mdpi.com

Table 1: Typical GC-MS System Parameters

| Parameter | Description |

|---|---|

| System | Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS TQ 8040). mdpi.com |

| Column | Capillary column (e.g., HP-INNOWAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness). mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min). mdpi.com |

| Detector | Mass Spectrometer (e.g., EI source at 230 °C with 70 eV). mdpi.com |

| Analysis Mode | Scanning a mass range (e.g., 29–500 m/z) to detect the parent ion and its fragments. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of compounds that may not be sufficiently volatile for GC or when high precision is required. While GC-MS is excellent for identification, HPLC is often employed for precise quantification in various matrices. The method separates components in a liquid sample by passing them through a column packed with a solid adsorbent material, using a liquid mobile phase.

For the analysis of levulinic acid and its esters, HPLC methods are well-established, often utilizing a refractive index (RI) detector or a diode-array detector (DAD). nih.govcoresta.org A simple isocratic system with a mobile phase, such as a mixture of acetonitrile (B52724) and water, can be used with a suitable column, like an amino (NH2) column. coresta.org Quantification is typically achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. coresta.org HPLC methods are validated to ensure acceptable linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision for reliable quantitative results. nih.govrsc.org

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. scilit.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete structural picture of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of each signal are analyzed to assemble the structure.

¹³C NMR provides information about the different types of carbon atoms in the molecule. mdpi.com Typically, each unique carbon atom gives a distinct signal, allowing chemists to confirm the carbon backbone of the structure. mdpi.com

NMR is also a primary method for determining the purity and yield of a reaction. mdpi.comacademindex.com In quantitative NMR (qNMR), the integral of a signal from the analyte is compared to the integral of a signal from a known amount of an internal standard. This allows for a direct and highly accurate calculation of the concentration or yield without the need for a calibration curve specific to the analyte.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ketone) | ~2.2 | Singlet | 3H |

| -CH₂- (next to ketone) | ~2.8 | Triplet | 2H |

| -CH₂- (next to ester C=O) | ~2.6 | Triplet | 2H |

| -O-CH₂-CH₂-CH₃ | ~4.0 | Triplet | 2H |

| -O-CH₂-CH₂-CH₃ | ~1.6 | Sextet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ketone) | ~30 |

| C =O (ketone) | ~207 |

| -C H₂- (next to ketone) | ~38 |

| -C H₂- (next to ester C=O) | ~28 |

| C =O (ester) | ~173 |

| -O-C H₂-CH₂-CH₃ | ~66 |

| -O-CH₂-C H₂-CH₃ | ~22 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comnih.gov When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. FTIR measures the absorption of IR radiation at these frequencies, resulting in a spectrum that shows absorption bands corresponding to specific functional groups. nsf.govnih.gov

For this compound, FTIR is used to confirm the presence of its key functional groups: the ketone carbonyl (C=O) and the ester carbonyl (C=O), as well as C-O and C-H bonds. biomedscidirect.com The presence of strong absorption bands in the characteristic regions for these groups provides clear evidence for the compound's structure.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Ester Carbonyl | C=O | ~1735 | Strong absorption, characteristic of saturated esters. |

| Ketone Carbonyl | C=O | ~1715 | Strong absorption, characteristic of saturated ketones. |

| Ester C-O Stretch | C-O | ~1250-1150 | Strong, characteristic stretching vibration. |

Thermogravimetric Analysis (TGA)